1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-methylidenepiperidine
Description
Properties
IUPAC Name |
2-methyl-5-[(3-methylidenepiperidin-1-yl)methyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-8-4-3-5-13(6-8)7-10-12-11-9(2)14-10/h1,3-7H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMOJBRYCCNYHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CN2CCCC(=C)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-methylidenepiperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazide with an isocyanate, followed by cyclization to form the oxadiazole ring. The piperidine moiety can be introduced through subsequent reactions involving appropriate alkylation or substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization and functionalization. The reaction conditions often require precise control of temperature, pressure, and pH to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-methylidenepiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Research has indicated its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-methylidenepiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Key Observations :
Piperidine Modifications : The 3-methylidene group introduces conformational rigidity absent in 4-piperidinyl derivatives, which may affect bioavailability and target engagement.
Substituent Effects : The 5-methyl group on the oxadiazole enhances lipophilicity (LogP = 2.1) compared to pyridin-3-yl (LogP = 1.8) or methoxyphenyl substituents.
Pharmacological and Physicochemical Properties
- Metabolic Stability : 1,3,4-Oxadiazoles generally exhibit higher metabolic stability than 1,2,4-isomers due to reduced susceptibility to enzymatic cleavage .
- Solubility : The target compound’s moderate LogP suggests balanced solubility, contrasting with highly lipophilic analogs like 2-(5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyridine (LogP = 2.5), which may suffer from poor aqueous solubility.
Biological Activity
1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]-3-methylidenepiperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The oxadiazole moiety is known for its potential therapeutic applications, including antibacterial, antifungal, anticancer, and neuroprotective effects. This article reviews the biological activities of this compound based on recent research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 5-methyl-1,3,4-oxadiazol-2-yl group. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit notable anticancer properties. For instance, compounds containing the oxadiazole ring have shown significant inhibitory effects on various cancer cell lines:
These results indicate that certain derivatives outperform traditional chemotherapeutics like Doxorubicin and 5-Fluorouracil.
Antibacterial Activity
The antibacterial properties of oxadiazole derivatives have also been explored extensively. Some compounds have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for selected compounds are summarized in the table below:
Neuroprotective Effects
The neuroprotective potential of oxadiazole derivatives has been highlighted in studies focusing on their anticonvulsant activity. In a study comparing these compounds to phenytoin in a maximal electroshock seizure model, certain derivatives exhibited promising results without significant neurotoxicity:
The mechanisms underlying the biological activities of oxadiazole derivatives are multifaceted:
- Inhibition of Enzymatic Pathways : Many oxadiazoles act by inhibiting key enzymes involved in cancer cell proliferation, such as thymidylate synthase (TS).
- Antimicrobial Mechanisms : The disruption of bacterial cell wall synthesis has been proposed as a mechanism for the antibacterial activity observed in some derivatives.
- Neuroprotective Pathways : The anticonvulsant activity may be attributed to modulation of neurotransmitter systems or ion channel activity.
Case Studies
Several case studies have documented the synthesis and biological evaluation of oxadiazole derivatives:
- Alam et al. synthesized a series of triazole and oxadiazole hybrids that showed significant anticancer activity against MCF-7 cells, with IC50 values indicating superior efficacy compared to standard treatments .
- Ningegowda et al. reported on the antimycobacterial activity of specific oxadiazole derivatives against Mycobacterium tuberculosis, highlighting their potential as new anti-tuberculosis agents .
Q & A
Q. What mechanistic studies clarify the role of the methylidene group in catalytic cycles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
